3-(1-isobutyrylpiperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound featuring a triazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the triazolone moiety. Key steps include:
Formation of the Piperidine Intermediate: This involves the acylation of piperidine with 2-methylpropanoic acid under controlled conditions.
Cyclization to Form the Triazolone Core: The intermediate is then subjected to cyclization reactions, often using reagents like hydrazine and isopropyl isocyanate, to form the triazolone ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolone derivatives.
Substitution: Formation of substituted triazolone compounds.
Scientific Research Applications
1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as pain relief or anti-inflammatory action.
Comparison with Similar Compounds
- **1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE shares structural similarities with other triazolone derivatives, such as 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-THIONE.
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the isopropyl and methylpropanoic groups, which influence its reactivity and biological activity.
This detailed article provides a comprehensive overview of 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H26N4O2 |
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Molecular Weight |
294.39 g/mol |
IUPAC Name |
2-methyl-5-[1-(2-methylpropanoyl)piperidin-3-yl]-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H26N4O2/c1-10(2)14(20)18-8-6-7-12(9-18)13-16-17(5)15(21)19(13)11(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
MNNVTBPQHUWQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C2=NN(C(=O)N2C(C)C)C |
Origin of Product |
United States |
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